molecular formula C11H15N3O B1624162 N-phenylpiperazine-1-carboxamide CAS No. 115994-87-1

N-phenylpiperazine-1-carboxamide

Cat. No.: B1624162
CAS No.: 115994-87-1
M. Wt: 205.26 g/mol
InChI Key: YEQDVKYOHVLZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylpiperazine-1-carboxamide: is a chemical compound with the molecular formula C11H15N3O . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in medicinal chemistry and pharmaceutical research due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-phenylpiperazine-1-carboxamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-phenylpiperazine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: N-phenylpiperazine-1-carboxamide is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for investigating the binding mechanisms of piperazine derivatives to receptors and enzymes .

Medicine: this compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. It is being investigated for its potential use in treating diseases related to the cardiovascular system by mediating the signal pathway of α1-adrenoceptor .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of specialty chemicals and pharmaceuticals .

Comparison with Similar Compounds

    1-Phenylpiperazine: Similar in structure but lacks the carboxamide group.

    N-methylpiperazine: Contains a methyl group instead of a phenyl group.

    Piperazine: The parent compound without any substituents.

Uniqueness: N-phenylpiperazine-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer distinct chemical and biological properties. The carboxamide group enhances its ability to form hydrogen bonds, while the phenyl group contributes to its hydrophobic interactions and binding affinity to biological targets .

Properties

IUPAC Name

N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQDVKYOHVLZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426724
Record name N-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115994-87-1
Record name N-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-phenylpiperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-phenylpiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-phenylpiperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-phenylpiperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-phenylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.